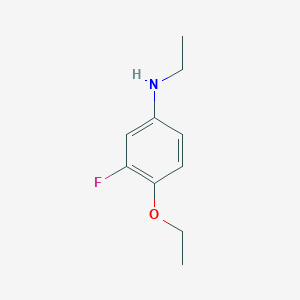
4-ethoxy-N-ethyl-3-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-N-ethyl-3-fluoroaniline: is an organic compound characterized by the presence of ethoxy, ethyl, and fluoro substituents on an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-ethyl-3-fluoroaniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethoxyaniline to introduce a nitro group, followed by reduction to form the corresponding amine. The fluorination step can be achieved using electrophilic fluorinating agents such as Selectfluor. Finally, the ethylation of the amine group is carried out using ethyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistent quality.
化学反応の分析
Types of Reactions
4-Ethoxy-N-ethyl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or ethoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines. Substitution reactions can result in a variety of substituted aniline derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-ethoxy-N-ethyl-3-fluoroaniline is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to design and synthesize potential pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and manufacturing.
作用機序
The mechanism by which 4-ethoxy-N-ethyl-3-fluoroaniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethoxy, ethyl, and fluoro groups can influence the compound’s binding affinity and specificity, affecting its biological activity.
類似化合物との比較
Similar Compounds
4-Ethoxy-3-fluoroaniline: Lacks the ethyl group, which may affect its reactivity and applications.
N-Ethyl-4-fluoroaniline: Lacks the ethoxy group, which can influence its solubility and chemical behavior.
4-Fluoroaniline: Lacks both ethoxy and ethyl groups, making it less complex and potentially less versatile.
Uniqueness
4-Ethoxy-N-ethyl-3-fluoroaniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
4-Ethoxy-N-ethyl-3-fluoroaniline, a compound with the molecular formula C₈H₁₀FNO, is characterized by its unique combination of an ethoxy group, an ethyl group attached to the nitrogen of the aniline structure, and a fluorine atom at the meta position relative to the amino group. This structural configuration may significantly influence its biological activity, particularly in medicinal chemistry and drug design.
The presence of fluorine in organic compounds is known to enhance biological activity due to its effects on pharmacokinetics and bioavailability. The ethoxy group contributes to increased lipophilicity, which can improve membrane permeability. These properties make this compound a candidate for further research in therapeutic applications.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against certain bacterial strains.
- Anticancer Potential : The structural characteristics suggest potential interactions with cancer cell pathways.
- Cytotoxic Effects : Studies may reveal its cytotoxicity levels against different cell lines.
Comparative Analysis
To understand the biological activity of this compound, it is helpful to compare it with similar compounds. The following table summarizes key features of related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-Ethyl-3-fluoroaniline | C₈H₁₀FN | Lacks ethoxy group; simpler structure |
| 4-Ethoxy-aniline | C₉H₁₃NO | No fluorine; different reactivity |
| 3-Fluoroaniline | C₆H₆FN | Simplest form without substituents |
| 4-Fluoro-N,N-diethyl-aniline | C₁₁H₁₄FN | Contains two ethyl groups; increased steric hindrance |
The unique attributes of this compound may lead to distinct pharmacological properties that warrant further investigation.
Case Studies and Research Findings
- Antimicrobial Activity : A study on fluorinated anilines indicated enhanced activity against Gram-positive bacteria, suggesting that this compound could exhibit similar effects .
- Cytotoxicity Evaluation : In vitro assays have been conducted to assess the cytotoxic effects of structurally related compounds on cancer cell lines. Preliminary results suggest a potential for selective toxicity, which could be explored further with this compound .
- Mechanism of Action : Understanding the interaction mechanisms involving this compound is critical. Research typically focuses on how its structural components influence binding affinity and efficacy against target biomolecules .
特性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC名 |
4-ethoxy-N-ethyl-3-fluoroaniline |
InChI |
InChI=1S/C10H14FNO/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7,12H,3-4H2,1-2H3 |
InChIキー |
NVDCPTWYSHOIFD-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC(=C(C=C1)OCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















